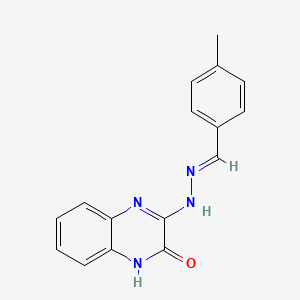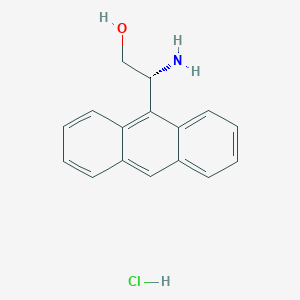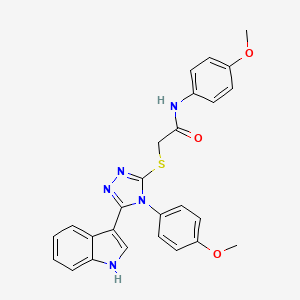
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one, also known as MBQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Aplicaciones Científicas De Investigación
DNA Binding and Crystal Structure
- Research has demonstrated that certain derivatives of quinoxalin-2(1H)-one, similar to the compound , have been synthesized and studied for their DNA binding capabilities. A study by (Sukanya, Reddy, & Bhargavi, 2020) on 3-(2-(2-hydroxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one, a structurally related compound, showed it could bind with DNA, suggesting potential applications in understanding DNA interactions and perhaps in drug design.
Pharmacological Properties
- Quinoxalin-2(1H)-one derivatives have been explored for various pharmacological properties. For example, (Skotnicki, Fuente, Cañete, & Bobrowski, 2016) studied the kinetics and spectral characteristics of these compounds, suggesting their potential in treatments for different diseases. This research could imply a broader scope for the use of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one in medical applications.
Antimicrobial Activity
- Some studies have demonstrated the antimicrobial potential of quinoxalin-2(1H)-one derivatives. For instance, (Shaaban, Khalil, Ahmed, & Lamie, 2009) explored the synthesis and antibacterial activity of novel quinoxalinone derivatives. This highlights the possibility of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one having similar antimicrobial properties.
Antitubercular Activity
- The potential for antitubercular activity in these compounds is also being researched. For example, (Potadar & Kotnal, 2020) designed and synthesized derivatives of quinoxalin-2(1H)-one to evaluate their anti-tuberculosis (TB) activity. This suggests that (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one could potentially be explored for TB treatment applications.
Chemical Synthesis and Structural Analysis
- The chemical synthesis and structural analysis of quinoxalin-2(1H)-one derivatives have been a subject of study as well, providing insights into their potential applications in various fields. (Banerjee et al., 2001) synthesized and analyzed different quinoxaline derivatives, emphasizing the importance of structural analysis in the development of new compounds.
Anticancer Potential
- There is ongoing research into the anticancer potential of quinoxalin-2(1H)-one derivatives. (Sukanya & Reddy, 2021) studied the interactions of these compounds with DNA and evaluated their anticancer activity, suggesting a possible application of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one in cancer treatment.
Other Applications
- Additional research has explored various other applications, including antimicrobial, antifungal, and DNA cleavage activities. For example, (Ajani, Obafemi, Ikpo, Ogunniran, & Nwinyi, 2009) synthesized derivatives for antibacterial activity, and (Sumran et al., 2019) synthesized compounds for photoinduced DNA cleavage studies.
Propiedades
IUPAC Name |
3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARPROJTONAMLC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)

![Ethyl 4-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2727282.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)

![N,N-dimethyl-N'-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2727287.png)
![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)
![2-[(5-Methylthiophen-2-yl)formamido]acetic acid](/img/structure/B2727289.png)
![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2727295.png)
![chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone](/img/structure/B2727298.png)
![(1R,4S)-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2727299.png)
![Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2727301.png)